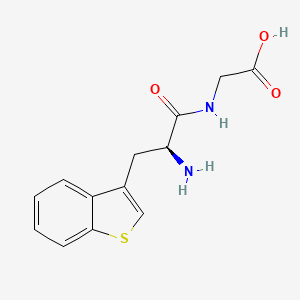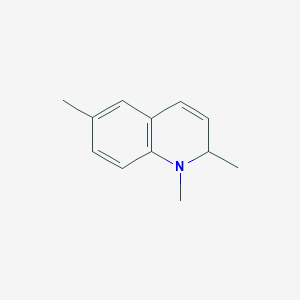![molecular formula C34H58Si2 B12630004 [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 921987-52-2](/img/structure/B12630004.png)
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)は、エチン基とトリメチルシラン基で置換されたフェニレンコアを含むその独自の構造で特徴付けられる有機ケイ素化合物です。
準備方法
合成経路と反応条件
[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)の合成には、一般的に以下の手順が含まれます。
出発物質: 合成は、2,5-ジノニル-1,4-ジブロモベンゼンから始まります。
薗頭カップリング: この化合物は、パラジウム触媒と銅助触媒の存在下でトリメチルシリルアセチレンとの薗頭カップリング反応を受けます。反応は不活性雰囲気下で行われ、通常はテトラヒドロフラン(THF)またはジメチルホルムアミド(DMF)などの溶媒を使用します。
精製: 生成物はカラムクロマトグラフィーを使用して精製し、目的の[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)を得ます。
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成をスケールアップすることです。これには、反応条件の最適化、より大きな反応器の使用、収量と効率を高めるための連続フロー技術の実装が含まれます。
化学反応の分析
反応の種類
[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)は、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: エチン基は酸化されてジケトンを形成することができます。
還元: この化合物は、アルカンを形成するために還元することができます。
置換: トリメチルシラン基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や四酸化オスミウム(OsO4)などの試薬が一般的に使用されます。
還元: パラジウム触媒の存在下で水素ガス(H2)が一般的に使用されます。
置換: グリニャール試薬や有機リチウム化合物などの求核剤が使用されます。
主な生成物
酸化: ジケトンの形成。
還元: アルカンの形成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の形成。
科学研究への応用
[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)は、科学研究でいくつかの用途があります。
材料科学: 独特の電子特性を持つ新しいポリマーや材料の合成に使用されます。
有機合成: より複雑な有機分子の合成のためのビルディングブロックとして機能します。
生物学と医学:
産業: 高度なコーティングや接着剤の開発に使用されます。
科学的研究の応用
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several applications in scientific research:
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the development of advanced coatings and adhesives.
作用機序
[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)がその効果を発揮するメカニズムは、特定の用途によって異なります。材料科学では、その独自の構造により、導電性ポリマーの形成が可能になります。有機合成では、エチン基はさらなる官能化のための反応部位を提供します。トリメチルシラン基は簡単に除去または置換できるため、さまざまな誘導体の合成が容易になります。
類似化合物の比較
類似化合物
[(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン): は、以下のような他の有機ケイ素化合物と類似性を共有しています。
独自性
- [(2,5-ジノニル-1,4-フェニレン)ジ(エチン-2,1-ジイル)]ビス(トリメチルシラン)にトリメチルシラン基が存在することによって、ゲルマニウムやスズ類似体と比較して、安定性と官能化の容易さの向上などの独自の特性が生まれます。
- この化合物の構造により、さまざまな分野で多用途な用途が可能になり、研究や産業目的のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane): shares similarities with other organosilicon compounds such as:
Uniqueness
- The presence of trimethylsilane groups in [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) imparts unique properties such as increased stability and ease of functionalization compared to its germanium and tin analogs.
- The compound’s structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
921987-52-2 |
|---|---|
分子式 |
C34H58Si2 |
分子量 |
523.0 g/mol |
IUPAC名 |
2-[2,5-di(nonyl)-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C34H58Si2/c1-9-11-13-15-17-19-21-23-31-29-34(26-28-36(6,7)8)32(24-22-20-18-16-14-12-10-2)30-33(31)25-27-35(3,4)5/h29-30H,9-24H2,1-8H3 |
InChIキー |
WMHMINSRMHOJIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCCC)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
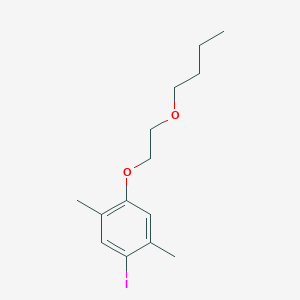
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
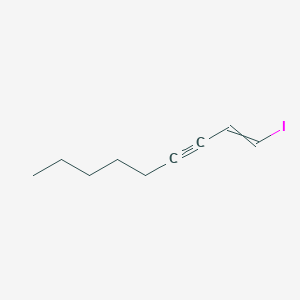

![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
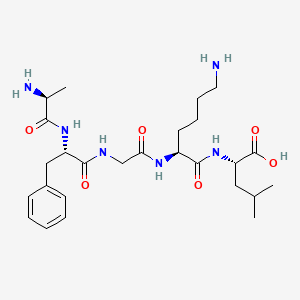

![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
